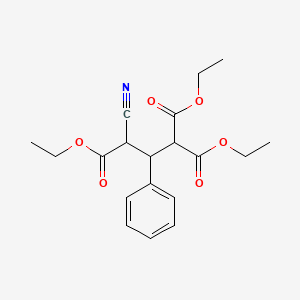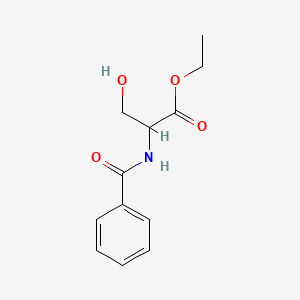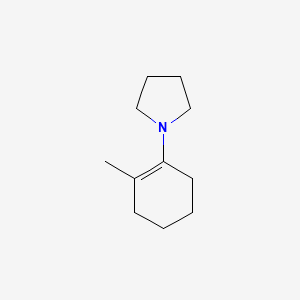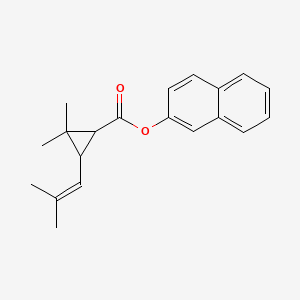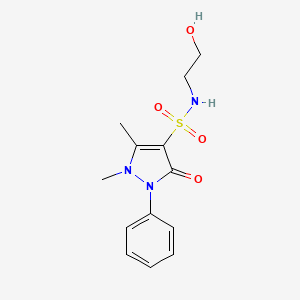![molecular formula C11H12N2O8S B14734747 n-[(4-Nitrophenyl)sulfonyl]glutamic acid CAS No. 6328-28-5](/img/structure/B14734747.png)
n-[(4-Nitrophenyl)sulfonyl]glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Nitrophenyl)sulfonyl]glutamic acid: is a compound with the molecular formula C₁₁H₁₂N₂O₈S It is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to a glutamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Nitrophenyl)sulfonyl]glutamic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with glutamic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction can be performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the efficiency and yield of sulfonamide synthesis . Additionally, the combination of reagents such as hydrogen peroxide and thionyl chloride can be employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with glutamic acid to form the desired compound .
化学反应分析
Types of Reactions: N-[(4-Nitrophenyl)sulfonyl]glutamic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used for oxidative reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with amines or other nucleophiles in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonamide derivatives.
科学研究应用
N-[(4-Nitrophenyl)sulfonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(4-Nitrophenyl)sulfonyl]glutamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access . The sulfonyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.
相似化合物的比较
N-sulfonyl-glutamic acid derivatives: These compounds share a similar sulfonyl-glutamic acid structure but differ in the substituents attached to the sulfonyl group.
Sulfonamide derivatives: Compounds like N-[(4-nitrophenyl)sulfonyl]tryptophan have similar sulfonyl groups but different amino acid moieties.
Uniqueness: N-[(4-Nitrophenyl)sulfonyl]glutamic acid is unique due to the presence of both a nitrophenyl group and a glutamic acid moiety, which confer specific chemical and biological properties
属性
CAS 编号 |
6328-28-5 |
|---|---|
分子式 |
C11H12N2O8S |
分子量 |
332.29 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C11H12N2O8S/c14-10(15)6-5-9(11(16)17)12-22(20,21)8-3-1-7(2-4-8)13(18)19/h1-4,9,12H,5-6H2,(H,14,15)(H,16,17) |
InChI 键 |
WPAZMIBKHXQHSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


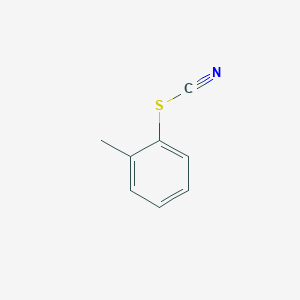
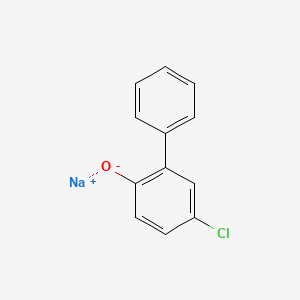
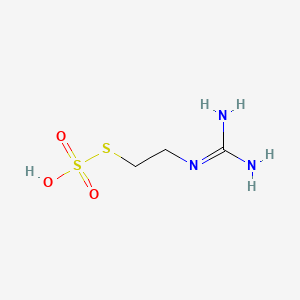
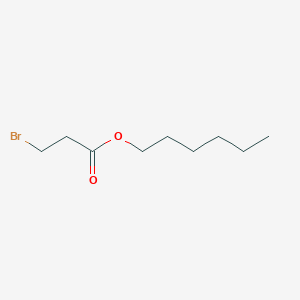
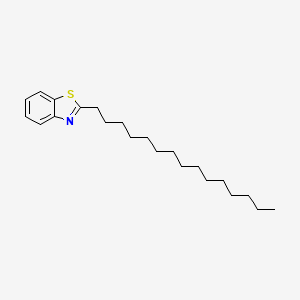
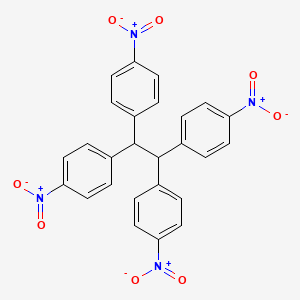
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)

![6-(Azepan-1-yl)-1-ethyl-4-methyl-5-[(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14734740.png)
